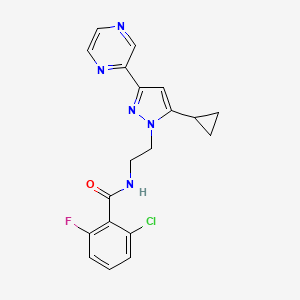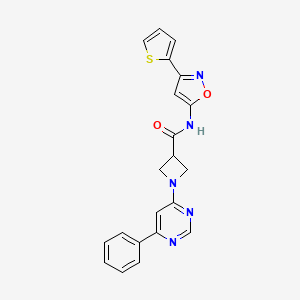![molecular formula C20H23ClN2O3S B2454203 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chloro-2,2-dimethylpropanamide CAS No. 941882-40-2](/img/structure/B2454203.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chloro-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzenesulfonyl group would contribute to the aromaticity of the molecule, while the 3,4-dihydro-2H-quinoline would introduce a heterocyclic ring system .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzenesulfonyl group, for example, is known to undergo reactions with amines and alcohols .Scientific Research Applications
Anticancer and Radioprotective Applications
A study by Ghorab et al. (2008) revealed the utility of related benzenesulfonamide derivatives in synthesizing novel quinolines with potential anticancer and radioprotective properties. Some derivatives exhibited interesting cytotoxic activity compared to doxorubicin, a reference drug, and one compound showed significant in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008). Another study by Żołnowska et al. (2018) synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on various human tumor cell lines, with one compound showing potent activity (Żołnowska et al., 2018).
Antimicrobial Evaluation
Research by an unnamed group (2019) focused on synthesizing quinoline clubbed with sulfonamide moiety as antimicrobial agents. The study showcased the antimicrobial efficacy of these compounds, particularly against Gram-positive bacteria (Unnamed, 2019).
Fluorescent Probe for Zn2+
Ohshima et al. (2010) developed a fluorescent probe for Zn2+, utilizing a benzenesulfonyl-caged derivative that can be reactivated by hydrolysis upon complexation with Zn2+ at neutral pH, demonstrating the compound's potential in sensitive detection and cellular imaging applications (Ohshima et al., 2010).
NFκB Pathway Modulation
A series identified from high-throughput screens showed potential in suppressing the NFκB pathway, indicating a novel approach to modulating this key regulatory mechanism involved in inflammation and cancer (Xie et al., 2008).
Anticancer Agent Chloroquinoxaline Sulfonamide
The crystal structure and potential as an antitumor agent of 4-amino-N-(5-chloro-2-quinoxalinyl) benzenesulfonamide were determined, showcasing the structural basis for its activity (Liu et al., 1994).
Safety and Hazards
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-20(2,14-21)19(24)22-16-10-11-18-15(13-16)7-6-12-23(18)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,13H,6-7,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPGVVCCIDPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

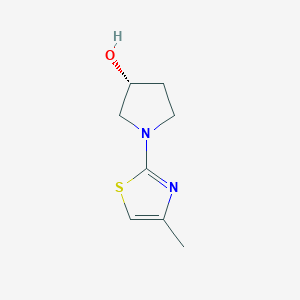

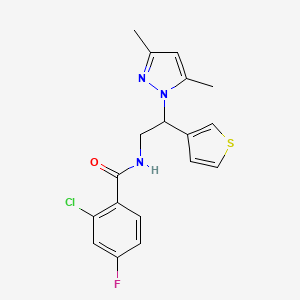

![1-[4-[4-(6-Chloropyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2454129.png)
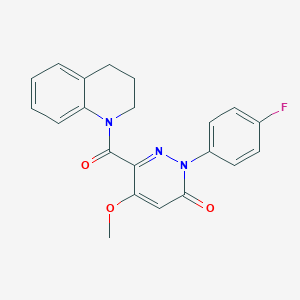
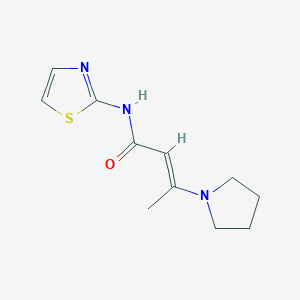
![5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454134.png)
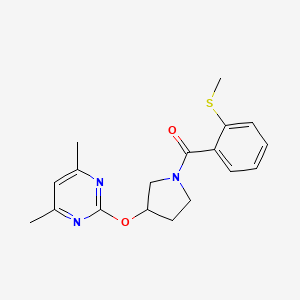
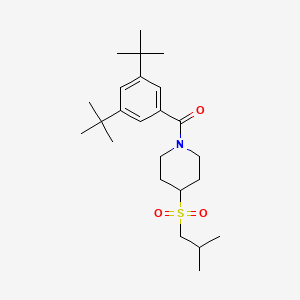
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2454137.png)
![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)
